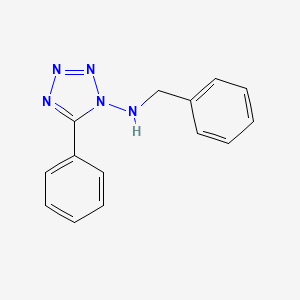![molecular formula C25H24N4O2 B4644430 4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4644430.png)
4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide
Overview
Description
4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide is a complex organic compound with a unique structure that combines a phthalazine ring, a dimethylphenyl group, and a hydroxyethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide typically involves multiple steps, starting with the preparation of the phthalazine core This can be achieved through the condensation of hydrazine with phthalic anhydride, followed by functionalization with the dimethylphenyl group through a nucleophilic aromatic substitution reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution steps, as well as the development of more efficient catalysts for the amide coupling reaction.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: SnCl2 in hydrochloric acid, H2 with a palladium catalyst.
Substitution: HNO3 for nitration, Br2 in the presence of a Lewis acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phthalazine ring and the dimethylphenyl group can participate in π-π stacking interactions, while the hydroxyethylbenzamide moiety can form hydrogen bonds with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide: Similar structure but with diethyl groups instead of hydroxyethyl.
4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-methoxyethyl)benzamide: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
Uniqueness
4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide is unique due to the presence of the hydroxyethyl group, which can participate in additional hydrogen bonding interactions compared to its analogs. This can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(2,4-dimethylanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-7-12-22(17(2)15-16)27-24-21-6-4-3-5-20(21)23(28-29-24)18-8-10-19(11-9-18)25(31)26-13-14-30/h3-12,15,30H,13-14H2,1-2H3,(H,26,31)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTCPDRQTMVDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4644347.png)
![1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4644353.png)

![2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide](/img/structure/B4644362.png)
![7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4644372.png)
![methyl 3-({[(4-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4644377.png)
![N-benzyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4644385.png)
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4644403.png)

![(3S)-3-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B4644411.png)

![1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER](/img/structure/B4644436.png)
![7-(4-methoxybenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644437.png)
![9-(TERT-BUTYL)-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4644440.png)
